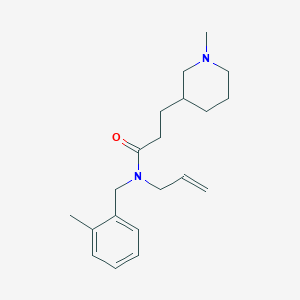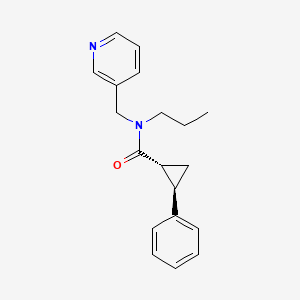
N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. This compound is commonly referred to as AMPA and is a member of the class of piperidine derivatives.
Mecanismo De Acción
The mechanism of action of N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide is not fully understood. However, it is believed to work by binding to specific receptors in the brain and spinal cord that are involved in pain perception. By binding to these receptors, AMPA can effectively block the transmission of pain signals, leading to a reduction in pain sensation.
Biochemical and Physiological Effects:
In addition to its analgesic properties, N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide has also been shown to have other biochemical and physiological effects. For example, studies have demonstrated that AMPA can reduce inflammation and oxidative stress, which are both implicated in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide in lab experiments is its potency. This compound has been shown to be highly effective in reducing pain and inflammation, making it a valuable tool for researchers studying these areas. However, one limitation of using AMPA in lab experiments is its potential toxicity. Studies have shown that high doses of this compound can be toxic to cells, which could limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for research on N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide. One area of interest is the development of new analogs of this compound that may have improved potency or reduced toxicity. Another area of research is the investigation of the underlying mechanisms of action of AMPA, which could lead to the development of new drugs for the treatment of pain and inflammation. Additionally, researchers may explore the potential applications of this compound in other areas of medicine, such as cancer treatment or neurodegenerative diseases.
Métodos De Síntesis
The synthesis of N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide involves several steps. The starting materials include 1-(2-methylbenzyl)piperidin-3-ol, allyl bromide, and N,N-dimethylformamide. The reaction is carried out under reflux conditions, and the resulting product is purified through column chromatography.
Aplicaciones Científicas De Investigación
N-allyl-N-(2-methylbenzyl)-3-(1-methylpiperidin-3-yl)propanamide has been extensively studied for its potential applications in medicine and pharmacology. One of the major areas of research has been the compound's ability to act as an analgesic, or pain-relieving agent. Studies have shown that AMPA can effectively reduce pain in animal models, making it a promising candidate for further research in this area.
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]-3-(1-methylpiperidin-3-yl)-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O/c1-4-13-22(16-19-10-6-5-8-17(19)2)20(23)12-11-18-9-7-14-21(3)15-18/h4-6,8,10,18H,1,7,9,11-16H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYGONRLGBJDND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC=C)C(=O)CCC2CCCN(C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[allyl(2-methoxybenzyl)amino]methyl}-N-isopropylpyrimidin-2-amine](/img/structure/B5902807.png)
![(3-furylmethyl)methyl[3-(phenylthio)propyl]amine](/img/structure/B5902811.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]propan-1-amine](/img/structure/B5902820.png)
![N-cycloheptyl-N'-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}succinamide](/img/structure/B5902841.png)
![2-[(2-chlorobenzyl)thio]-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5902855.png)
![2-[3-({isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5902867.png)

![3-(butyrylamino)-N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N-methylbenzamide](/img/structure/B5902880.png)
![2-(2,5-dimethylphenoxy)-N-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]methyl}propanamide](/img/structure/B5902881.png)

![N-isobutyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(phenylsulfonyl)propanamide](/img/structure/B5902895.png)
![3-(2-{(2-hydroxyethyl)[(2E)-3-phenylprop-2-en-1-yl]amino}ethyl)-1,3-benzoxazol-2(3H)-one](/img/structure/B5902901.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N'-(2-isopropylphenyl)-N-(2-methoxyethyl)succinamide](/img/structure/B5902911.png)
